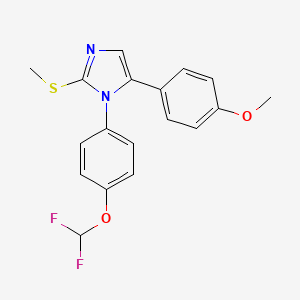
1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives
準備方法
The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Imidazole Ring: This step often involves the condensation of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as difluoromethoxybenzene and methoxybenzene derivatives.
Industrial Production Methods: Industrial production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include sulfoxides, sulfones, and various substituted imidazole derivatives.
科学的研究の応用
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound may be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of fungal cell wall synthesis or disruption of bacterial protein synthesis.
類似化合物との比較
1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(methylthio)-1H-imidazole: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.
1-(4-Difluoromethoxyphenyl)-2-(methylthio)-1H-imidazole:
1-(4-(Difluoromethoxy)phenyl)-5-(4-methylphenyl)-2-(methylthio)-1H-imidazole: This compound has a methyl group instead of a methoxy group, which may influence its chemical stability and biological activity.
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-23-14-7-3-12(4-8-14)16-11-21-18(25-2)22(16)13-5-9-15(10-6-13)24-17(19)20/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUFIIRXFVBBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2577802.png)
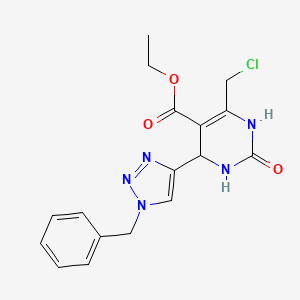
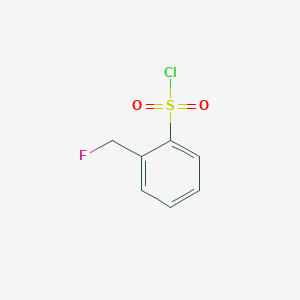
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-acetamido-2-methylphenyl)amino]acetamide](/img/structure/B2577805.png)
![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)
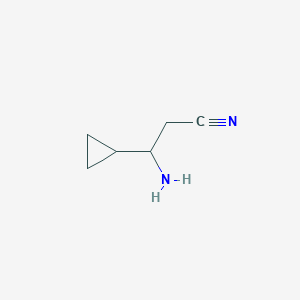

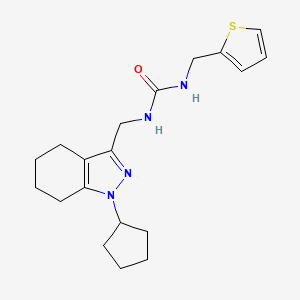
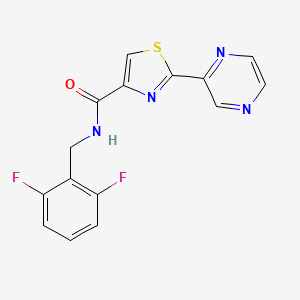
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
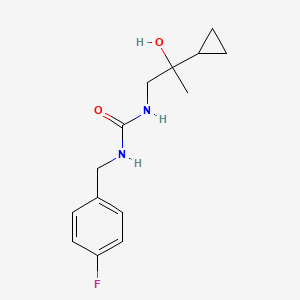
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
![ethyl 4-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2577824.png)
